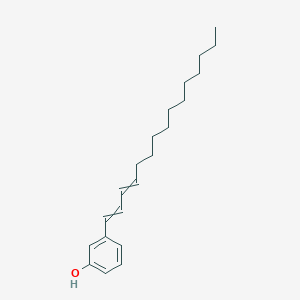
3-(Pentadeca-1,3-dien-1-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pentadeca-1,3-dien-1-YL)phenol is a phenolic compound derived from cardanol, a natural product obtained from cashew nut shell liquid (CNSL). This compound is characterized by a phenol group attached to a long aliphatic chain with two double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Pentadeca-1,3-dien-1-YL)phenol can be synthesized through nucleophilic aromatic substitution reactions. The phenol group is introduced into the aromatic ring via nucleophilic attack, followed by the attachment of the aliphatic chain through various synthetic routes . One common method involves the use of Grubbs catalysts for olefin metathesis, which allows for the formation of the desired aliphatic chain .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of cardanol from CNSL, followed by purification and chemical modification. The process includes vacuum distillation of CNSL to obtain cardanol, which is then subjected to various chemical reactions to introduce the desired functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pentadeca-1,3-dien-1-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly used.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Brominated and nitrated phenols.
Wissenschaftliche Forschungsanwendungen
3-(Pentadeca-1,3-dien-1-YL)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Pentadeca-1,3-dien-1-YL)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-(Pentadeca-1,3-dien-1-YL)phenol is unique due to its specific aliphatic chain and phenol group. Similar compounds include:
3-(Pentadec-8-en-1-yl)phenol: Differing by the position of the double bond in the aliphatic chain.
3-(Heptadeca-10-en-1-yl)phenol: Featuring a longer aliphatic chain with a double bond at a different position.
3-Tridecyl phenol: With a shorter aliphatic chain.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their aliphatic chains .
Eigenschaften
CAS-Nummer |
50985-45-0 |
|---|---|
Molekularformel |
C21H32O |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
3-pentadeca-1,3-dienylphenol |
InChI |
InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h12-19,22H,2-11H2,1H3 |
InChI-Schlüssel |
YLDOYAKRUVXJAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=CC=CC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


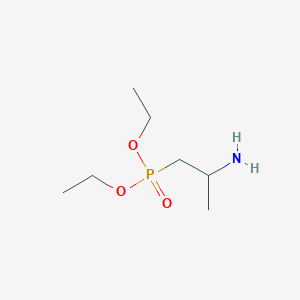
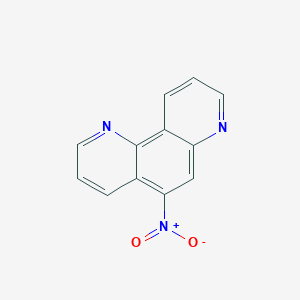
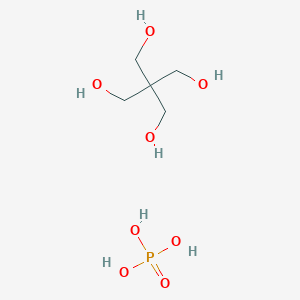

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

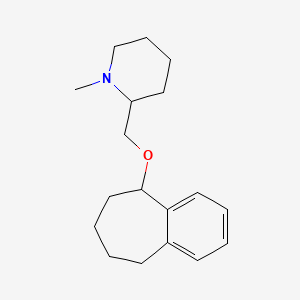
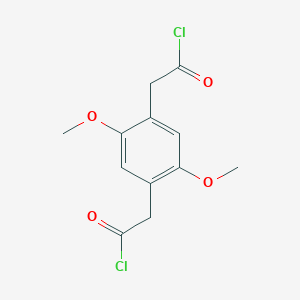
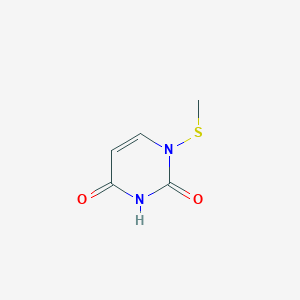
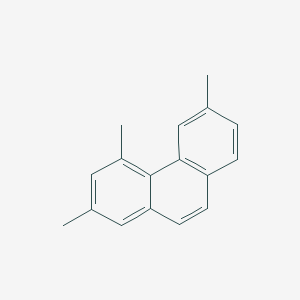
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)
